molecular formula C10H13N3 B13069271 1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine

1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine

Cat. No.: B13069271
M. Wt: 175.23 g/mol
InChI Key: DNFSGACWESVIBC-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine is a compound belonging to the class of benzodiazoles, which are heterocyclic aromatic organic compounds Benzodiazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

The synthesis of 1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzimidazole and ethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-methyl-1H-benzimidazol-4-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-6(11)8-4-3-5-9-10(8)13-7(2)12-9/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

DNFSGACWESVIBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(C)N

Origin of Product

United States

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